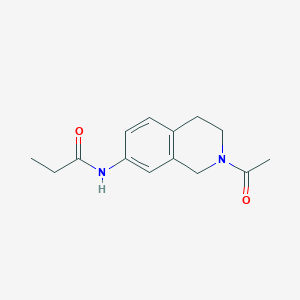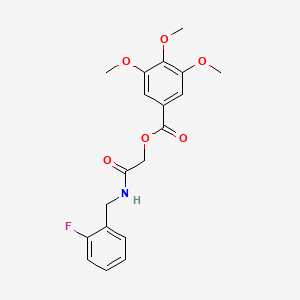![molecular formula C29H29ClFN5O2S B2939548 3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422283-49-6](/img/structure/B2939548.png)
3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a novel Mannich base . It was designed, synthesized, and screened for its antimicrobial activity . The compound was synthesized from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and different piperazine derivatives .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The target compounds were synthesized from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and different piperazine derivatives . The product is purified by crystallization from 96% ethanol .Molecular Structure Analysis
The structures of the products were confirmed by 1H and 13C NMR and elemental analysis . ESI-MS analysis shows an [M + Na]⁺ ion at 313 m/z, an [M + 1 + Na]⁺ at 314 m/z, an [M + 2 + Na]⁺ ion at 315 m/z, and an [M + 3 + Na]⁺ ion at 316 m/z .Scientific Research Applications
Pharmacological Properties and Antibacterial Activities
Compounds structurally related to the query chemical have been synthesized and evaluated for their antibacterial activities and pharmacological properties. For instance, temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class, has been investigated for its potent broad-spectrum antimicrobial activity, with research focusing on the synthesis, enantiomers, and their respective pharmacological profiles (Chu et al., 1991). Similarly, fluoroquinolone-based 4-thiazolidinones have been synthesized from a lead molecule, demonstrating significant antimicrobial activities, which provide insight into the potential applications of structurally related compounds (Patel & Patel, 2010).
Synthesis and Characterization of Related Compounds
The synthesis and characterization of compounds with similar structures, including their antibacterial and antifungal activities, have been extensively researched. For example, new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been synthesized, highlighting the diverse pharmacological activities potential of these compounds (Zaki et al., 2017). Another study focused on synthesizing and testing the antimicrobial activity of 1,2,4-triazole derivatives, further demonstrating the broad interest in exploring the therapeutic potentials of such chemical structures (Bektaş et al., 2007).
Photochemistry and Photostability
The photochemical behavior and photostability of compounds structurally related to the query chemical have also been studied, offering insights into their stability and degradation pathways under light exposure. This research is crucial for understanding the conditions under which these compounds can be safely used and stored, as demonstrated in studies on ciprofloxacin and its behavior in aqueous solutions (Mella et al., 2001).
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35ClFN5O2S/c30-22-9-6-20(7-10-22)19-36-28(38)23-11-8-21(18-25(23)33-29(36)39)27(37)32-12-3-13-34-14-16-35(17-15-34)26-5-2-1-4-24(26)31/h1-2,4-7,9-10,21,23,25H,3,8,11-19H2,(H,32,37)(H,33,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZKXGINHOXFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F)NC(=S)N(C2=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2939466.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2939467.png)
![N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2939468.png)
![3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2939472.png)
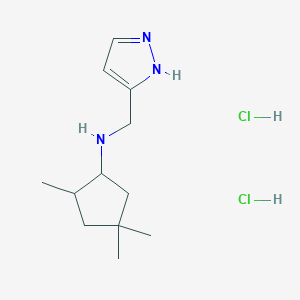
![5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole](/img/structure/B2939476.png)
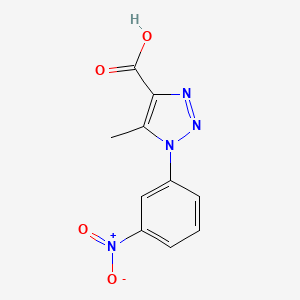
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2939479.png)
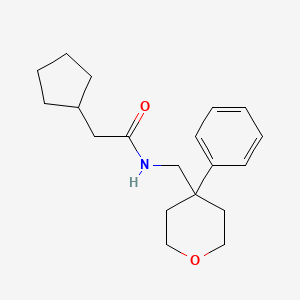
![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2939483.png)

